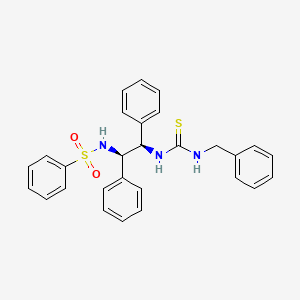
Antifungal agent 64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 64 is a synthetic compound known for its potent antifungal properties. It is used to treat a variety of fungal infections by inhibiting the growth and proliferation of pathogenic fungi. This compound is particularly effective against fungi that cause systemic and superficial infections, making it a valuable tool in both clinical and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 64 typically involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The synthetic route often begins with the preparation of a core structure, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems are employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
化学反应分析
Types of Reactions
Antifungal agent 64 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
科学研究应用
Antifungal agent 64 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal cell membranes.
Medicine: Applied in the development of new antifungal therapies for treating systemic and superficial fungal infections.
Industry: Utilized in the formulation of antifungal coatings, preservatives, and agricultural fungicides.
作用机制
The mechanism of action of Antifungal agent 64 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By disrupting the production of ergosterol, the compound increases membrane permeability, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol synthesis. This disruption of the fungal cell membrane integrity is the primary pathway through which this compound exerts its antifungal effects.
相似化合物的比较
Similar Compounds
Fluconazole: Another antifungal agent that inhibits ergosterol synthesis but has a different chemical structure.
Itraconazole: Similar mechanism of action but used for a broader range of fungal infections.
Terbinafine: Inhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.
Uniqueness
Antifungal agent 64 is unique due to its specific chemical structure, which allows for a high degree of selectivity and potency against certain fungal strains. Its ability to disrupt ergosterol biosynthesis with minimal side effects makes it a valuable addition to the antifungal arsenal. Additionally, its synthetic versatility allows for the development of various derivatives with enhanced properties.
属性
分子式 |
C28H27N3O2S2 |
|---|---|
分子量 |
501.7 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2-(benzenesulfonamido)-1,2-diphenylethyl]-3-benzylthiourea |
InChI |
InChI=1S/C28H27N3O2S2/c32-35(33,25-19-11-4-12-20-25)31-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)30-28(34)29-21-22-13-5-1-6-14-22/h1-20,26-27,31H,21H2,(H2,29,30,34)/t26-,27-/m1/s1 |
InChI 键 |
HZINQUZPMNGVHL-KAYWLYCHSA-N |
手性 SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)
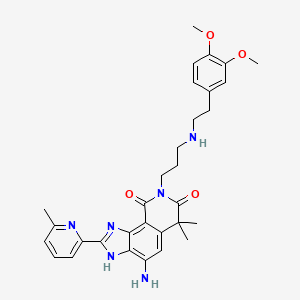

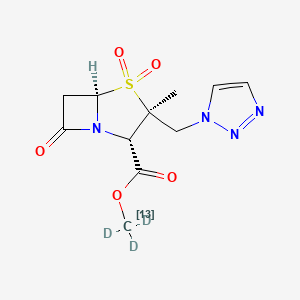
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
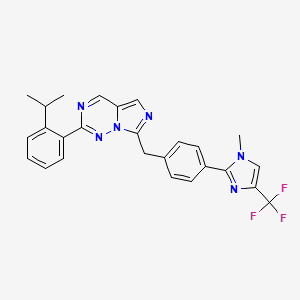
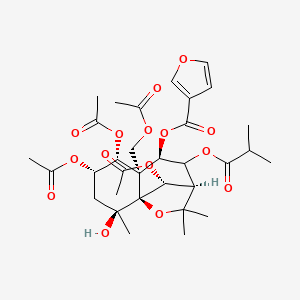


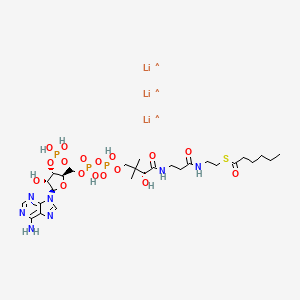
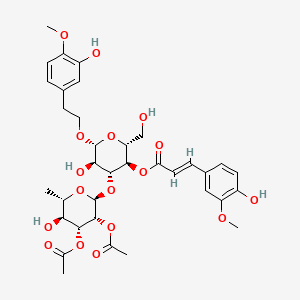
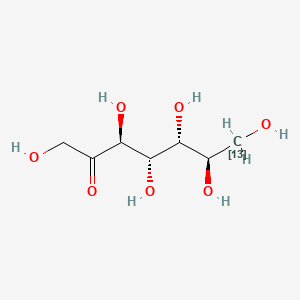
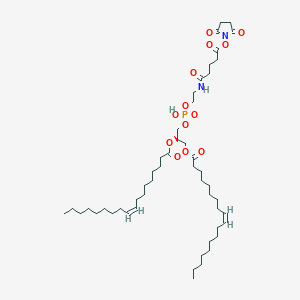
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
